3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Overview
Description
3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N4O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring and a 1,2,4-oxadiazole ring attached to a pyridine ring . The InChI code for this compound is1S/C10H10N4O.2ClH/c1-2-7(4-11-3-1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.13 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antimicrobial Activity
A number of studies have synthesized derivatives of azetidine and oxadiazole, evaluating their antimicrobial efficacy. For instance, Dodiya, Shihory, and Desai synthesized a series of azetidinone derivatives with quinoline-oxadiazole structures, which showed significant antimicrobial activity against various strains of bacteria and fungi (Dodiya, Shihory, & Desai, 2012). Another study by Desai and Dodiya in 2014 further elaborated on the synthesis of similar compounds, corroborating the findings of significant antibacterial and antifungal activities (Desai & Dodiya, 2014).
Anticancer Activity
Research on azetidine and oxadiazole derivatives has also explored their potential as anticancer agents. A study by Zhang et al. identified a specific 1,2,4-oxadiazole derivative as an apoptosis inducer with activity against breast and colorectal cancer cell lines, indicating its potential as an anticancer agent (Zhang et al., 2005).
Biological Activity
The structural modification of azetidine and oxadiazole frameworks to incorporate various bioactive moieties has been a significant area of research. For example, compounds with azetidine and oxadiazole rings have been synthesized and shown to exhibit plant growth stimulating effects, hinting at their potential utility in agricultural applications (Pivazyan et al., 2019).
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O.2ClH/c1-2-7(4-11-3-1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRKVGHUAFHSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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